Cas no 1258639-31-4 (methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate)

methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate structure
1258639-31-4 structure
Product name:methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
CAS No:1258639-31-4
MF:C16H22N2O4
Molecular Weight:306.356884479523
MDL:MFCD17977209
CID:5158253

methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
    • Methyl 5-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
    • methyl5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
    • 1-Isoquinolinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-, methyl ester
    • methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
    • MDL: MFCD17977209
    • インチ: 1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12-7-5-6-11-10(12)8-9-17-13(11)14(19)21-4/h5-7,13,17H,8-9H2,1-4H3,(H,18,20)
    • InChIKey: NIKVNGDRISPHCC-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC2=C1CCNC2C(=O)OC)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 419
  • トポロジー分子極性表面積: 76.7
  • XLogP3: 2

methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-89850-1g
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4
1g
$1557.0 2023-09-01
Enamine
EN300-89850-0.25g
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4
0.25g
$1432.0 2023-09-01
Enamine
EN300-89850-10.0g
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4
10.0g
$6697.0 2023-02-11
Enamine
EN300-89850-5.0g
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4
5.0g
$4516.0 2023-02-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01082858-1g
Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4 95%
1g
¥7735.0 2024-04-18
Enamine
EN300-89850-0.05g
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4
0.05g
$1308.0 2023-09-01
Enamine
EN300-89850-0.1g
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4
0.1g
$1371.0 2023-09-01
Enamine
EN300-89850-2.5g
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4
2.5g
$3051.0 2023-09-01
Enamine
EN300-89850-0.5g
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4
0.5g
$1495.0 2023-09-01
Enamine
EN300-89850-1.0g
methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
1258639-31-4
1.0g
$1557.0 2023-02-11

methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate 関連文献

methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylateに関する追加情報

Research Briefing on Methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS: 1258639-31-4)

In recent years, the compound methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS: 1258639-31-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrahydroisoquinoline scaffold and tert-butoxycarbonyl (Boc) protecting group, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting neurological and oncological disorders. The following briefing synthesizes the latest research findings and applications related to this compound, highlighting its synthetic utility, pharmacological relevance, and emerging trends in its utilization.

The structural complexity of methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate makes it a valuable building block in medicinal chemistry. Recent studies have demonstrated its role in the synthesis of tetrahydroisoquinoline-based inhibitors, which exhibit potent activity against enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). These inhibitors are being explored for their potential in cancer therapy, particularly in combination with DNA-damaging agents. The Boc-protected amino group in this compound facilitates selective deprotection and further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties.

One of the most notable applications of this compound is in the development of central nervous system (CNS) therapeutics. Researchers have utilized it as a precursor for the synthesis of sigma-1 receptor ligands, which are implicated in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this intermediate in the synthesis of a novel class of sigma-1 agonists with enhanced blood-brain barrier permeability and reduced off-target effects. The study underscored the compound's role in optimizing pharmacokinetic profiles of candidate drugs.

From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency of producing methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate. A 2024 paper in Organic Process Research & Development detailed a scalable, green chemistry approach using continuous flow technology, which reduced reaction times and improved yields compared to traditional batch methods. This development is particularly significant for industrial-scale production, addressing previous challenges related to cost and scalability. Furthermore, computational studies have provided insights into the compound's conformational preferences, aiding in the rational design of derivatives with enhanced target binding.

Looking ahead, the versatility of methyl 5-{(tert-butoxy)carbonylamino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate positions it as a key player in drug discovery pipelines. Its applications are expanding beyond traditional areas, with emerging research exploring its use in targeted protein degradation (PROTACs) and as a scaffold for covalent inhibitors. As synthetic methodologies continue to evolve and the understanding of its pharmacological potential deepens, this compound is poised to remain at the forefront of innovative therapeutic development in the chemical biology and pharmaceutical sectors.

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